Manganese--neodymium (2/1)
Description
Significance of Intermetallic Compounds in Materials Science
Intermetallic compounds, which are formed between two or more metallic elements, are distinguished from conventional alloys by their ordered crystal structures and specific stoichiometric ratios. numberanalytics.com This atomic ordering gives rise to a unique combination of properties, often intermediate between those of metals and ceramics. taylorandfrancis.com Key characteristics of intermetallic compounds include high melting points, exceptional high-temperature strength, and notable corrosion and oxidation resistance. numberanalytics.comtaylorandfrancis.comopenaccessjournals.com These properties make them highly desirable for a wide array of applications, including in the aerospace, automotive, and electronics industries. numberanalytics.comopenaccessjournals.com
The well-defined crystal structures of intermetallic compounds are directly responsible for their exceptional mechanical, thermal, and magnetic behaviors. openaccessjournals.comnumberanalytics.com For instance, the ordered arrangement of atoms can lead to significant magnetic anisotropy, a crucial factor in the development of high-performance permanent magnets. numberanalytics.com Furthermore, intermetallic compounds are pivotal in the development of advanced materials such as shape memory alloys, superconductors, and coatings for high-temperature protection. numberanalytics.comwikipedia.org The precise control of stoichiometry during their synthesis is critical, as even minor deviations can lead to the formation of different phases with altered properties. openaccessjournals.com
Overview of Manganese-Neodymium System Studies
The Manganese-Neodymium (Mn-Nd) binary system is a subject of interest due to the interplay between the magnetic moments of the manganese atoms and the neodymium atoms. Research into this system involves the study of its phase diagram to identify stable compounds and their formation conditions. youtube.com Studies have explored various compositions within the Mn-Nd system, revealing a range of intermetallic compounds with distinct crystal structures and magnetic properties.
The investigation of the Mn-Nd system is often situated within the broader context of rare earth-transition metal alloys, which are fundamental to the development of advanced magnetic materials. youtube.com Neodymium, a key rare earth element, is renowned for its contribution to high-performance permanent magnets, such as NdFeB magnets. numberanalytics.comyoutube.com The study of how neodymium interacts with manganese provides valuable insights into the fundamental magnetic interactions that can be harnessed for technological applications.
Specific Academic Relevance of Manganese-Neodymium (2/1) Compound
The intermetallic compound Manganese-Neodymium (2/1), with the chemical formula Mn2Nd, is of particular academic interest due to its crystallographic and magnetic properties. It crystallizes in a hexagonal structure, a common arrangement for this class of materials. materialsproject.org The magnetic behavior of Mn2Nd is complex, exhibiting ferrimagnetic ordering. materialsproject.org This suggests that the magnetic moments of the manganese and neodymium sublattices are aligned in opposite directions, leading to a net magnetic moment.
Research into Mn2Nd contributes to the fundamental understanding of magnetism in intermetallic compounds. The study of its magnetic structure and transitions provides a model system for investigating the exchange interactions between the 3d electrons of the transition metal (manganese) and the 4f electrons of the rare earth element (neodymium). This understanding is crucial for the design of new materials with tailored magnetic properties for applications in data storage and other magnetic technologies.
Compound Data
Below are tables summarizing key data for the compounds mentioned in this article.
Table 1: Compound Names and Formulas
| Compound Name | Chemical Formula |
| Manganese-Neodymium (2/1) | Mn2Nd |
| Neodymium | Nd |
| Manganese | Mn |
| Neodymium-Iron-Boron | NdFeB |
Table 2: Crystallographic and Physical Properties of Mn2Nd
| Property | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| ID | mp-569334 |
| Final Magnetic Moment (μB) | 0.019 |
| Magnetic Ordering | Ferrimagnetic (FiM) |
| Formation Energy / Atom (eV) | 0.436 |
| Density (g/cm³) | 7.57 |
| Band Gap (eV) | 0.000 |
This data is based on computational materials science databases and may vary based on experimental conditions.
Structure
2D Structure
Properties
CAS No. |
12057-89-5 |
|---|---|
Molecular Formula |
Mn2Nd |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
manganese;neodymium |
InChI |
InChI=1S/2Mn.Nd |
InChI Key |
XNZUEMMIXJGPNN-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Nd] |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry
Solid-State Reaction Techniques
Solid-state reaction is a conventional and widely used method for synthesizing intermetallic compounds like manganese-neodymium (2/1). ncn.gov.pl This technique typically involves the high-temperature reaction of solid precursors. For intermetallic compounds, this often means arc-melting the constituent metals. However, for metals with high vapor pressure or significantly different melting and boiling points, arc-melting is not always feasible. ncn.gov.pl In such cases, solid-state reaction in a furnace provides an alternative route. ncn.gov.pl
The process generally involves mixing the elemental powders of manganese and neodymium in the desired stoichiometric ratio. This mixture is then pressed into a pellet and heated in an inert atmosphere, such as argon, to prevent oxidation. The temperature and duration of the reaction are critical parameters that influence the phase purity and crystallinity of the final product. For instance, the synthesis of some intermetallic compounds requires heating at temperatures exceeding 1000°C for extended periods. While specific conditions for the direct solid-state synthesis of Mn₂Nd were not detailed in the provided results, the general principles of this method are well-established for producing a variety of intermetallic and oxide compounds. ncn.gov.plresearchgate.net
Challenges in solid-state synthesis include achieving homogeneity and the potential for the formation of unwanted intermediate phases. nih.gov To overcome these, repeated grinding and heating cycles are often necessary. The choice of precursors can also significantly impact the reaction pathway and the final product. acs.org
Solution-Based and Wet Chemical Synthesis Approaches
Solution-based methods offer several advantages over solid-state reactions, including better control over particle size, morphology, and homogeneity at lower reaction temperatures.
Hydrothermal Methods for Nanoparticle Generation
Hydrothermal synthesis has been successfully employed to produce neodymium and manganese-based nanoparticles and their composites. epa.govsci-hub.sesci-hub.se This method involves a chemical reaction in a sealed, heated aqueous solution. For instance, neodymium oxide (Nd₂O₃) and manganese oxide (Mn₃O₄) nanocomposites have been synthesized by reacting precursors like neodymium nitrate (B79036) hexahydrate, manganese sulfate (B86663) monohydrate, and potassium permanganate (B83412) in a Teflon-lined stainless steel autoclave at elevated temperatures and pressures. sci-hub.sesci-hub.se
In a typical process, the precursors are dissolved in deionized water, and the pH is adjusted. The solution is then sealed in an autoclave and heated to temperatures around 160°C for several hours. sci-hub.se During this process, the precursors decompose and react to form the desired nanoparticles. The morphology and crystal structure of the resulting materials are influenced by factors such as reaction temperature, time, and the specific precursors used. semanticscholar.org For example, research has shown that increasing the reaction temperature can lead to changes in the crystal structure of manganese oxides. semanticscholar.org
While the direct synthesis of Manganese-neodymium (2/1) via this method was not explicitly found, the synthesis of related nanocomposites demonstrates the viability of hydrothermal routes for producing complex manganese-neodymium oxide systems. epa.govsci-hub.sesci-hub.seresearchgate.net These methods are particularly valuable for generating materials with high surface area and controlled porosity. epa.gov
Direct Reaction of Metallic Lanthanides in Solution
A novel approach for synthesizing heterometallic compounds involves the direct reaction of metallic lanthanides with metal salts in a suitable solvent. acs.org This method has been used to create heterometallic 3d–4f alkoxide clusters. In one study, metallic neodymium was reacted with manganese(II) chloride in 2-methoxyethanol. acs.org This reaction resulted in the formation of a heterometallic oxo-alkoxide cluster with a specific stoichiometry of Nd:Mn = 2:1, namely [Nd₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)₂Cl₆]. acs.org
This technique offers a direct pathway to heterometallic compounds from their elemental forms in solution, providing an alternative to traditional multi-step synthesis routes. The structure of the resulting complex is influenced by the reaction conditions and the nature of the solvent and ligands present. acs.org
Sol-Gel and Chemical Precipitation Methodologies
Sol-gel synthesis is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. While specific research on the sol-gel synthesis of Manganese-neodymium (2/1) is not prevalent in the provided results, the method is widely applied to produce manganese oxides and neodymium-containing materials. capes.gov.brresearchgate.netgoogleapis.comrsc.org For example, transparent and stable manganese dioxide gels can be obtained by the reduction of permanganate aqueous solutions. capes.gov.br Similarly, a citrate-modified internal gelation route has been used to synthesize neodymium oxide microspheres. nih.gov This suggests the potential for adapting sol-gel methods for the synthesis of complex Mn-Nd compounds.
Chemical precipitation is another common solution-based method for synthesizing inorganic materials. It involves the formation of a solid from a solution by a chemical reaction. This technique is often used to remove impurities from solutions or to synthesize powders with controlled properties. mdpi.com For instance, manganese can be precipitated from aqueous solutions by adjusting the pH and using oxidizing agents. mdpi.comusgs.gov The co-precipitation method, where multiple cations are precipitated simultaneously, is particularly relevant for synthesizing mixed-metal compounds. mdpi.comnih.gov This approach has been used to obtain manganese ferrite (B1171679) (MnFe₂O₄) particles by mixing solutions of iron and manganese salts and adjusting the pH. mdpi.comnih.gov The characteristics of the precipitated material, such as particle size and crystallinity, are influenced by factors like temperature, pH, and the concentration of precursors. mdpi.comnih.gov
Precursor Chemistry and Design for Manganese-Neodymium (2/1) Formation
The choice of precursors is a critical aspect of synthesizing Manganese-neodymium (2/1) and related compounds, as it significantly influences the reaction pathway, product purity, and final material properties.
In solid-state reactions , elemental powders of manganese and neodymium are the most direct precursors. However, the reactivity of these precursors can be influenced by their particle size and surface oxidation. For oxide synthesis, carbonates and oxides of manganese are common precursors. acs.org The selection of the manganese precursor can affect the valence state of manganese in the final product. acs.org
In solution-based syntheses , a wider variety of precursors can be utilized. For hydrothermal and co-precipitation methods, soluble salts such as nitrates (e.g., neodymium nitrate hexahydrate, manganese nitrate) and sulfates (e.g., manganese sulfate monohydrate) are frequently used. sci-hub.semdpi.comnih.gov The use of organometallic precursors, such as heteroleptic manganese compounds, has also been explored for the synthesis of manganese-based thin films and nanomaterials. rsc.org These precursors can offer better control over the stoichiometry and can be designed to decompose at lower temperatures, yielding the desired material.
For the direct reaction in solution , metallic neodymium is used as a precursor, reacting directly with a manganese salt like manganese(II) chloride in an appropriate solvent. acs.org The design of the solvent and any coordinating ligands is crucial in this method to stabilize the resulting heterometallic species. acs.org
The table below summarizes some of the precursors used in the synthesis of manganese and neodymium-containing materials.
| Synthesis Method | Precursors for Manganese | Precursors for Neodymium |
| Solid-State Reaction | Elemental Manganese (Mn) ncn.gov.pl, Manganese Carbonate (MnCO₃) acs.org, Manganese Dioxide (MnO₂) acs.org | Elemental Neodymium (Nd) ncn.gov.pl |
| Hydrothermal Synthesis | Manganese Sulfate Monohydrate (MnSO₄·H₂O) sci-hub.se, Potassium Permanganate (KMnO₄) sci-hub.se | Neodymium Nitrate Hexahydrate (Nd(NO₃)₃·6H₂O) sci-hub.se |
| Direct Reaction in Solution | Manganese(II) Chloride (MnCl₂) acs.org | Metallic Neodymium (Nd) acs.org |
| Co-precipitation | Manganese Sulfate Monohydrate (MnSO₄·H₂O) mdpi.comnih.gov | Neodymium Nitrate (Nd(NO₃)₃) |
Advanced Synthesis Technologies for Controlled Material Architectures
Advanced synthesis techniques are being developed to gain precise control over the architecture of materials at the nanoscale, which is crucial for tailoring their properties for specific applications.
One such advanced method is high-pressure synthesis . This technique utilizes diamond anvil cells (DACs) to subject materials to extremely high pressures, which can lead to the formation of novel intermetallic compounds that are not stable under ambient conditions. nih.gov This method allows for in situ monitoring of the reaction, providing valuable insights into the formation of new phases. nih.gov
Laser ablation in liquids is another advanced technique for producing nanoparticles. rsc.org In this method, a high-power laser is focused on a target material submerged in a liquid. The intense laser pulses ablate the material, creating a plasma plume that rapidly cools in the liquid, leading to the formation of nanoparticles. This technique has been used to synthesize molybdenum oxide nanoparticles and could potentially be applied to produce Manganese-neodymium (2/1) nanoparticles with controlled size and composition. rsc.org
Crystallographic and Structural Investigations
Crystal Structure Determination of Manganese-Neodymium (2/1)
The Manganese-Neodymium (2/1) compound is identified as a Laves phase, a class of intermetallic compounds known for their efficient atomic packing. Extensive research has determined that NdMn₂ crystallizes in the hexagonal MgZn₂-type (C14) Laves phase structure . tugraz.atyoutube.comdtu.dk This structure belongs to the space group P6₃/mmc.
The C14 structure is characterized by a specific arrangement of neodymium (Nd) and manganese (Mn) atoms. In this hexagonal lattice, the larger Nd atoms occupy specific sites, creating a framework in which the smaller Mn atoms reside in a network of tetrahedra. This arrangement leads to a densely packed structure, a hallmark of Laves phases.
Structural Characterization of Manganese-Neodymium Intermetallic Phases
The binary phase diagram of the Neodymium-Manganese system reveals the existence of at least one other stable intermetallic phase in addition to NdMn₂. This phase is Nd₆Mn₂₃ , which possesses a complex cubic crystal structure of the Th₆Mn₂₃-type. tugraz.at This structure is characterized by the space group Fm-3m.
The presence of multiple intermetallic phases highlights the intricate chemical interactions between neodymium and manganese, leading to the formation of distinct crystal structures at different stoichiometric ratios.
Temperature-Dependent Structural Transformations
The crystal structure of NdMn₂ exhibits a notable dependence on temperature, particularly at cryogenic temperatures. Below its Néel temperature (Tₙ), the temperature at which it transitions to an antiferromagnetic state, NdMn₂ undergoes a structural distortion from its hexagonal C14 structure to a monoclinic structure . This transformation is a direct consequence of the magnetic ordering of the manganese sublattice.
Studies on related compounds, such as Nd₁₋ₓLuₓMn₂, have shown that this monoclinic distortion is a significant feature in Nd-rich compositions. The distortion involves a change in the lattice parameters and the angle between the crystallographic axes, indicating a lowering of the crystal symmetry. This magneto-structural transition underscores the strong coupling between the magnetic and crystallographic degrees of freedom in this material.
Lattice Parameter Analysis and Structural Refinement
Precise determination of the lattice parameters is crucial for a complete understanding of the crystal structure. For the hexagonal C14 phase of NdMn₂, the lattice parameters have been a subject of investigation. While specific values for the pure NdMn₂ compound can vary slightly depending on the experimental conditions and measurement techniques, representative values are essential for structural analysis.
Below is a data table summarizing the crystallographic information for the intermetallic phases found in the Nd-Mn system.
| Compound | Crystal System | Space Group | Prototype | Lattice Parameters (a, c) |
| NdMn₂ | Hexagonal | P6₃/mmc | MgZn₂ (C14) | Data not available in search results |
| Nd₆Mn₂₃ | Cubic | Fm-3m | Th₆Mn₂₃ | a = 12.53 Å |
Influence of Compositional Variations on Crystal Structure
The crystal structure of the Nd-Mn intermetallic system is sensitive to compositional changes. As observed in the Nd₁₋ₓLuₓMn₂ system, substituting neodymium with lutetium has a pronounced effect on the low-temperature monoclinic distortion. Increasing the lutetium concentration leads to a decrease in the magnitude of this distortion. This indicates that the size and electronic properties of the rare-earth element play a critical role in the stability of the distorted phase.
Furthermore, the existence of the Nd₆Mn₂₃ phase with a distinct cubic structure at a different stoichiometry demonstrates that the ratio of neodymium to manganese is a primary determinant of the resulting crystal structure within this binary alloy system. These findings highlight the importance of precise compositional control in synthesizing Nd-Mn intermetallics with desired structural and, consequently, physical properties.
Phase Equilibria and Thermodynamic Modeling
Experimental Determination of the Manganese-Neodymium Phase Diagram
The complete Mn-Nd phase diagram has been experimentally established through the use of key samples and diffusion couple techniques. researchgate.netconcordia.ca These methods allow for a thorough investigation of phase transformation temperatures, crystal structures, and phase equilibria. researchgate.netconcordia.ca
To experimentally map the Mn-Nd phase diagram, researchers prepared a series of key alloy samples with varying compositions. researchgate.netconcordia.ca These samples were synthesized from high-purity manganese and neodymium. Solid-solid diffusion couples, created by bringing pure Mn and Nd into close contact, were utilized to study phase equilibria at specific temperatures, such as 650°C. concordia.ca
A suite of analytical techniques was employed to characterize the samples:
Differential Scanning Calorimetry (DSC): Used to determine the temperatures of phase transformations. researchgate.netconcordia.ca
X-ray Diffraction (XRD): Employed to identify the crystal structures of the various phases present in the system. researchgate.netconcordia.ca
Electron Probe Microanalysis (EPMA) and Scanning Electron Microscopy (SEM): These techniques were crucial for analyzing the compositions of the different phases and studying the microstructure of the alloys. researchgate.netconcordia.ca
Through techniques like Differential Scanning Calorimetry (DSC), key phase transformation temperatures in the Mn-Nd system were determined. researchgate.netconcordia.ca The intermetallic compound Mn₂Nd is observed to form peritectically at 850°C. researchgate.netconcordia.ca Other compounds in the manganese-rich side of the diagram, Mn₂₃Nd₆ and Mn₁₇Nd₂, also form peritectically at 940°C and 1025°C, respectively. researchgate.netconcordia.ca
Furthermore, investigations confirmed the eutectoidal decomposition of Mn₂Nd in the temperature range of 550–650°C. researchgate.netconcordia.ca Another compound, Mn₂₃Nd₆, undergoes a similar decomposition between 400°C and 550°C. researchgate.netconcordia.ca
Table 1: Experimentally Determined Invariant Reactions in the Mn-Nd System
| Reaction | Temperature (°C) |
|---|---|
| L ↔ (δ-Mn) + Mn₁₇Nd₂ | 1025 |
| L + Mn₁₇Nd₂ ↔ Mn₂₃Nd₆ | 940 |
| L + Mn₂₃Nd₆ ↔ Mn₂Nd | 850 |
| L ↔ (γ-Mn) + Mn₂Nd | 828 |
| L ↔ (BCC-Nd) + Mn₂Nd | 728 |
| L ↔ (DHCP-Nd) + Mn₂Nd | 685 |
| Mn₂Nd ↔ (β-Mn) + (DHCP-Nd) | 550-650 |
| Mn₂₃Nd₆ ↔ (β-Mn) + Mn₂Nd | 400-550 |
This table presents a summary of the key phase transformation temperatures identified through experimental analysis. researchgate.netconcordia.ca
The analysis of phase equilibria in the Mn-Nd system has identified three intermetallic compounds on the manganese-rich side: Mn₁₇Nd₂, Mn₂₃Nd₆, and Mn₂Nd. researchgate.netconcordia.ca On the neodymium-rich side, two terminal solid solutions were observed. researchgate.netconcordia.ca
The maximum solubility of manganese in Double Hexagonal Close-Packed Neodymium (DHCP-Nd) was determined to be 2.3 atomic percent (at%) Mn at the eutectic temperature of 685°C. researchgate.netconcordia.ca The solubility of Mn in Body-Centered Cubic Neodymium (BCC-Nd) was extrapolated from DSC data to be 5.0 at% Mn at 728°C. researchgate.netconcordia.ca The existence of the Mn₁₇Nd₂ phase, which has a Th₂Ni₁₇ type structure, was confirmed using both EPMA and XRD. researchgate.netconcordia.ca
CALPHAD Methodology for Thermodynamic Description
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to model the thermodynamic properties of multicomponent systems. nih.govonera.fr It allows for the development of self-consistent thermodynamic databases that can be used to calculate phase diagrams and predict material behavior. researchgate.netnih.gov In the case of the Mn-Nd system, the Gibbs energy of each phase is described as a function of temperature and composition. researchgate.netnih.gov
The thermodynamic description of the solution phases in the Mn-Nd system is a critical component of the CALPHAD model.
Liquid Phase: The liquid phase is described using the quasi-chemical model (QCM). researchgate.netresearchgate.net This model accounts for the short-range ordering of atoms in the liquid state.
Terminal Solid Solutions: The terminal solution phases, which are solid solutions based on the crystal structures of pure Mn and Nd, are modeled as substitutional solutions using the random mixing model. researchgate.netresearchgate.net Their excess Gibbs energies are often expressed using the Redlich-Kister polynomial. researchgate.net
Intermetallic compounds, such as Mn₂Nd, Mn₂₃Nd₆, and Mn₁₇Nd₂, are treated as stoichiometric phases within the CALPHAD framework. researchgate.netconcordia.ca This means they are assumed to have a fixed chemical composition. The Gibbs energy for these compounds is modeled based on their stoichiometry, and first-principles calculations based on the electronic density functional method are often employed to determine their enthalpies of formation. researchgate.netconcordia.ca This combined experimental and computational approach leads to a robust and self-consistent thermodynamic description of the entire Mn-Nd binary system. researchgate.net
Quasi-Chemical Model and Random Mixing Model Applications
In the thermodynamic assessment of the Mn-Nd system, sophisticated models are employed to describe the Gibbs energy of different phases. The liquid phase is described using the quasi-chemical model (QCM), which accounts for the short-range ordering among atoms. concordia.ca This model is particularly suited for systems with strong chemical interactions between components. concordia.cajst.go.jp
For the terminal solution phases, which are solid solutions based on the crystal structures of the pure components, a simpler substitutional or random mixing model is used. concordia.caresearchgate.net In this model, it is assumed that the different types of atoms mix randomly on the same crystal lattice. The intermetallic compounds within the system, including Mn2Nd, are typically treated as stoichiometric phases, meaning they have a fixed atomic ratio. concordia.ca This combined modeling approach allows for a self-consistent thermodynamic description of the entire Mn-Nd system, enabling the calculation of the phase diagram. concordia.caresearchgate.net
Eutectic and Peritectic Reactions Involving Manganese-Neodymium (2/1)
The formation of Mn2Nd is characterized by a peritectic reaction, a process where a liquid phase and a solid phase react at a specific temperature to form a new solid phase. Experimental investigations using techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and electron probe microanalysis (EPMA) have established that Mn2Nd forms peritectically at a temperature of 850°C. concordia.ca Other studies have reported a slightly different peritectic formation temperature of 820°C. concordia.ca
In addition to the peritectic formation of Mn2Nd and other Mn-rich compounds, a key eutectic reaction occurs in the neodymium-rich region of the phase diagram. This reaction, involving the liquid phase transforming into two solid phases, takes place at 685°C with a composition of 27 atomic percent (at%) Mn. concordia.ca
| Reaction Type | Compound | Temperature (°C) | Composition (at% Mn) | Source |
|---|---|---|---|---|
| Peritectic | Mn2Nd | 850 | - | concordia.ca |
| Peritectic | Mn2Nd | 820 | - | concordia.ca |
| Eutectic | L → (DHCP-Nd) + Mn2Nd | 685 | 27 | concordia.ca |
Eutectoidal Decompositions of Manganese-Neodymium (2/1)
Below its formation temperature, the Mn2Nd compound is not stable at lower temperatures and undergoes a solid-state transformation known as eutectoidal decomposition. In this reaction, one solid phase transforms into two different solid phases. The eutectoidal decomposition of Mn2Nd has been confirmed through annealing and quenching experiments followed by analysis. concordia.ca Research indicates this decomposition occurs over a temperature range of 650–550°C. concordia.ca Other investigations have suggested specific decomposition temperatures of 650°C and 580°C for Mn2Nd. concordia.ca
| Decomposition Temperature (°C) | Source |
|---|---|
| 650-550 (Range) | concordia.ca |
| 650 | concordia.ca |
| 580 (Tentative) | concordia.ca |
Solvus Line Determination and Solubility Limits
The extent to which one element can dissolve in another in the solid state is defined by solubility limits, which are represented by solvus lines on a phase diagram. concordia.ca In the Mn-Nd system, the solubility of manganese in the different crystal forms of neodymium has been determined. concordia.ca
The maximum solid solubility of Mn in the double hexagonal close-packed (DHCP) structure of neodymium is 2.3 at% Mn, occurring at the eutectic temperature of 685°C. concordia.ca For the body-centered cubic (BCC) structure of neodymium, which is stable at higher temperatures, the solubility of Mn is extrapolated to be 5.0 at% Mn at 728°C. concordia.ca Conversely, the solubility of neodymium in manganese is considered to be negligible. concordia.ca The solvus line for the DHCP-Nd phase, which shows the decrease in Mn solubility as temperature decreases, was determined using EPMA on diffusion couples. concordia.ca
| Nd Phase | Maximum Solubility (at% Mn) | Temperature (°C) |
|---|---|---|
| DHCP-Nd | 2.3 | 685 |
| BCC-Nd | 5.0 | 728 |
Electronic Structure Theory and Computational Analysis
Density Functional Theory (DFT) Applications to Manganese-Neodymium (2/1) and the Manganese-Neodymium System
Density Functional Theory (DFT) stands as a cornerstone for the computational study of condensed matter systems, including the Nd-Mn family of intermetallics. nih.govnorthwestern.edu This powerful quantum mechanical modeling method allows for the calculation of a system's total energy based on its electron density. nih.gov For NdMn₂, DFT is employed to investigate structural stability across different crystalline phases (polytypes), determine magnetic ordering, and map its electronic and bonding characteristics. researchgate.net A recent study utilized DFT to perform a detailed analysis of NdMn₂ in its C14, C15, and C36 polytypic phases, providing a comprehensive theoretical groundwork for the compound. researchgate.net
First-principles calculations, which are based on quantum mechanics without empirical parameters, are used to solve for the ground-state electronic structure of a material. nist.gov For NdMn₂, these calculations typically focus on the electronic density of states (DOS), which describes the number of available electronic states at each energy level.
Calculations reveal that NdMn₂ exhibits metallic character in all its studied polytypic phases (C14, C15, and C36). researchgate.net This is evidenced by a finite value of the DOS at the Fermi level, indicating the absence of an electronic band gap and the presence of electrons available for electrical conduction. The primary contributions to the electronic states near the Fermi level arise from the 3d orbitals of Manganese (Mn) and the 5d orbitals of Neodymium (Nd), with the highly localized Nd 4f electrons playing a crucial role in the material's magnetic properties. researchgate.net
Given the presence of manganese, a transition metal known for its strong magnetic moments, spin-polarized DFT calculations are indispensable. These studies treat spin-up and spin-down electrons separately, which is necessary to accurately model magnetic materials. wikipedia.orgunizin.org The calculations break the system's symmetry to allow for the emergence of a net magnetic moment, which is then iterated until a self-consistent solution for the total energy and magnetization is found. youtube.com
For NdMn₂, spin-polarized DFT reveals different magnetic ground states depending on the crystal structure. researchgate.net The C36 phase is predicted to be antiferromagnetic (AFM), a state where adjacent magnetic moments align in opposite directions, resulting in a near-zero net magnetization. researchgate.net Conversely, the C14 and C15 phases are found to be paramagnetic (PM), meaning they lack long-range magnetic order in their ground state. researchgate.net This phase-dependent magnetism is a critical finding, suggesting that the properties of NdMn₂ could be tuned by controlling its crystallographic form.
| Crystalline Phase | Predicted Magnetic Ground State | Description |
| C36 | Antiferromagnetic (AFM) | Neighboring magnetic spins align in an anti-parallel configuration. |
| C14 | Paramagnetic (PM) | Lacks spontaneous, long-range magnetic ordering. |
| C15 | Paramagnetic (PM) | Lacks spontaneous, long-range magnetic ordering. |
This table summarizes the magnetic ground states of NdMn₂ in different polytypic phases as predicted by spin-polarized DFT calculations. researchgate.net
The standard enthalpy of formation (ΔHf) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. nih.govosti.gov In computational chemistry, it is calculated by subtracting the total energies of the constituent elements (e.g., bulk Nd and Mn) from the total energy of the compound, all determined at 0 K. northwestern.edunih.gov
Formula for Calculated Enthalpy of Formation: ΔH_f(NdMn₂) = E_total(NdMn₂) - [E_total(Nd) + 2 * E_total(Mn)]
Theoretical studies have calculated the formation enthalpy for NdMn₂ to confirm its thermodynamic stability. researchgate.net The negative values obtained from these DFT calculations demonstrate that the compound is stable in the C15, C14, and C36 Laves phases. While DFT is a powerful tool, the accuracy of calculated formation enthalpies for intermetallic alloys, especially those containing transition metals like manganese, can be influenced by the choice of the exchange-correlation functional, and discrepancies with experimental values can occur. Current time information in Cass County, US. Therefore, computational results are often benchmarked against experimental data where available. Current time information in Cass County, US.
Many-Body Perturbation Theories and Advanced Quantum Mechanical Methods
While DFT is widely successful, standard approximations can sometimes fail to accurately describe systems with strong electron correlations. Rare-earth elements like Neodymium, with their partially filled 4f orbitals, and transition metals like Manganese, with their 3d electrons, are classic examples of such correlated systems. nih.gov
Advanced methods like Many-Body Perturbation Theory (MBPT) and Dynamical Mean-Field Theory (DMFT) provide a more rigorous treatment of these electron-electron interactions. MBPT approaches, such as the GW approximation, offer a way to calculate excited-state properties and more accurate quasiparticle band structures. These methods are computationally more demanding than standard DFT and represent a higher level of theory. Their application to the NdMn₂ system would be a valuable next step to refine the understanding of its electronic structure and excitation spectra, although such specific studies are not yet widely reported in the literature.
Theoretical Models for Electronic Bonding and Correlations
The nature of chemical bonding in intermetallic compounds like NdMn₂ is complex, typically involving a mixture of metallic, covalent, and ionic characteristics. Theoretical models derived from DFT calculations help to elucidate this bonding. Analysis of the calculated electron charge density distribution in NdMn₂ has verified the presence of significant covalent character in the bonding between Nd-Nd and Nd-Mn atoms. researchgate.net
This covalent interaction coexists with the delocalized metallic bonding that arises from the sea of conduction electrons, as established by the metallic nature of the electronic band structure. The strong on-site Coulomb repulsion among the localized 4f electrons of Nd is a key aspect of electron correlation in this material, profoundly influencing its magnetic properties.
Prediction of Electronic Band Structures
The electronic band structure, which plots electron energy versus crystal momentum, is a direct output of DFT calculations and provides a visual map of the available electronic states. For NdMn₂, the calculated band structures for the C14, C15, and C36 phases all show continuous bands crossing the Fermi level. researchgate.net
This feature is the definitive signature of a metal, confirming the results from the density of states analysis. The dispersion (i.e., the slope and curvature) of these bands near the Fermi level determines the electronic transport properties of the material. The band profiles of NdMn₂ indicate that the C36 phase is predicted to have lower electrical resistivity compared to the other phases, suggesting it is a better electrical conductor. researchgate.net
| Property | Computational Finding for NdMn₂ |
| Electronic Character | Metallic in C14, C15, and C36 phases. researchgate.net |
| Key Orbital Contributions | Dominated by Mn 3d and Nd 5d orbitals near the Fermi level. researchgate.net |
| Band Gap | 0 eV (No gap). researchgate.net |
| Special Features | The C36 phase is predicted to have the lowest electrical resistivity. researchgate.net |
This table outlines the key features of the electronic band structure of NdMn₂ predicted from DFT calculations.
Magnetic Properties and Phenomena
Magnetic Ordering in Manganese-Neodymium (2/1) and Related Manganese-Neodymium Intermetallics
The arrangement of magnetic moments in Mn2Nd and similar intermetallic compounds can exhibit different forms of long-range magnetic order. These ordered states are a result of the exchange interactions between the magnetic ions within the crystal lattice.
Ferromagnetism and Antiferromagnetism
Ferromagnetism arises when the magnetic moments of neighboring atoms align in the same direction, leading to a strong net magnetization. Conversely, antiferromagnetism occurs when adjacent magnetic moments align in opposite directions, resulting in a near-zero net magnetization. libretexts.orglibretexts.org In many manganese-based intermetallics, a competition between ferromagnetic and antiferromagnetic coupling can exist, leading to complex magnetic structures. aps.org The specific type of ordering, whether ferromagnetic or antiferromagnetic, is determined by the sign of the magnetic coupling interaction between the spins. researchgate.net
The magnetic behavior of intermetallic compounds containing manganese is diverse, with some exhibiting ferromagnetic properties while others are antiferromagnetic. arxiv.orgresearchgate.net For instance, in certain layered manganese compounds, the spins within a single atomic layer may couple ferromagnetically, while adjacent layers align antiferromagnetically. aps.org This layered antiferromagnetic order is a common feature in many manganese-based materials. aps.org
Magnetoelastic Coupling and Associated Volume Effects
Magnetoelastic coupling refers to the strong interaction between the magnetic state and the crystal lattice of a material. tudelft.nl This coupling can lead to significant changes in the material's volume and other physical dimensions in response to a magnetic field (magnetostriction) or changes in magnetic ordering. aps.org In many manganese-based compounds, a strong spin-lattice coupling is observed, which is responsible for various magnetic orders and can influence the magnetic phase transitions. tudelft.nl The presence of magnetoelastic coupling is often evidenced by anomalies in thermal expansion and magnetostriction at magnetic transition temperatures. aps.org Neutron diffraction studies on some Mn-Fe-Si Heusler alloys have shown that spin reorientation transitions are accompanied by magnetoelastic coupling, as indicated by a change in the unit cell volume. arxiv.org
Spin Reorientation Transitions
Spin reorientation is a magnetic phase transition where the direction of the net magnetization changes with respect to the crystallographic axes as a function of temperature or an applied magnetic field. nih.govresearchgate.net This phenomenon is observed in various magnetic materials, including some manganese-based compounds. nih.govresearchgate.netresearchgate.netunl.eduaps.org For example, in Mn-doped SmFeO3, a spin reorientation from one magnetic configuration to another occurs as the temperature is lowered. nih.govresearchgate.net These transitions are driven by the competition between different magnetic anisotropy energies, which can be influenced by factors like temperature and the presence of different magnetic ions. nih.gov In some Heusler alloys containing manganese, a paramagnetic to ferromagnetic transition at a higher temperature can be followed by a spin reorientation transition at a lower temperature. arxiv.org
Influence of Temperature and Composition on Magnetic Behavior
The magnetic properties of Mn2Nd and related intermetallics are highly sensitive to both temperature and chemical composition. researchgate.net
Temperature: Generally, increasing the temperature introduces thermal energy that can disrupt the ordered alignment of magnetic moments. magnummagnetics.comrssinfrastructure.com Above a critical temperature, known as the Curie temperature for ferromagnetic and ferrimagnetic materials, or the Néel temperature for antiferromagnetic materials, the long-range magnetic order is lost, and the material typically becomes paramagnetic. libretexts.orglibretexts.org Conversely, lowering the temperature generally enhances magnetic ordering and strength as the kinetic energy of the atoms decreases. magnummagnetics.come-magnetsuk.com However, some materials exhibit more complex behavior, such as spin reorientation transitions at specific temperatures. nih.govresearchgate.net The magnetic properties of materials like Mn-Zn ferrites show a clear dependence on temperature, with parameters like coercivity and remanence decreasing as temperature increases. researchgate.net
Composition: The magnetic behavior of manganese intermetallics can be significantly altered by changing their elemental composition. researchgate.netmdpi.com For instance, substituting manganese with other elements or varying the stoichiometry can modify the exchange interactions and magnetic anisotropy, leading to different magnetic ground states. aps.orgacs.orgosti.gov In Mn-Ga alloys, the magnetic properties vary with heat treatment temperatures and the addition of other elements like aluminum or bismuth. missouristate.edu Similarly, in Nd18Li8Fe5−xMxO39 (where M can be Mn), the magnetic properties are influenced by the composition, although the transition temperature to a spin-glass-like phase is relatively insensitive to the manganese content. acs.org
Theoretical Interpretations of Magnetic Mechanisms
The magnetic properties of manganese-based intermetallics are often explained using theoretical models based on quantum mechanics, such as density functional theory (DFT). aps.orgresearchgate.net These calculations help to understand the electronic structure and the nature of the exchange interactions between magnetic atoms, which ultimately determine the magnetic ordering. aps.org For instance, DFT calculations can be used to determine the exchange parameters between different magnetic sites in the crystal lattice, which can then be used to predict the most stable magnetic configuration. researchgate.net These theoretical approaches have been instrumental in explaining the origins of ferromagnetism, antiferromagnetism, and ferrimagnetism in these complex materials. researchgate.netmdpi.com Theoretical models also help in understanding phenomena like magnetoelastic coupling and spin reorientation transitions by considering the interplay between the electronic, magnetic, and structural properties of the material. mdpi.comaps.org
Advanced Characterization Techniques in Manganese Neodymium 2/1 Research
X-ray Diffraction (XRD) for Phase and Crystal Structure Identification
X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like Mn2Nd. malvernpanalytical.com It provides detailed information about the atomic arrangement within the crystal lattice, enabling the identification of phases and the determination of crystal structures. malvernpanalytical.com In the study of the Mn-Nd system, XRD is employed to confirm the existence and crystal structure of intermetallic compounds. For instance, the Mn17Nd2 phase was confirmed to possess the Th2Ni17 type structure through XRD analysis. concordia.ca
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is a specific application of XRD where the sample is a finely ground powder. carleton.edu This method is particularly useful for identifying the constituent phases in a multicomponent material and for determining lattice parameters. carleton.eduyoutube.com The random orientation of the crystallites in the powder ensures that all possible diffraction planes are sampled, resulting in a characteristic diffraction pattern that serves as a fingerprint for the material. carleton.edu In the context of Mn-Nd compounds, PXRD is instrumental in tracking phase changes during synthesis and processing. For example, it can be used to monitor the formation of Mn2Nd from its constituent elements or to identify any secondary phases or impurities that may be present. researchgate.netuitm.edu.my The analysis of PXRD patterns can also reveal information about the crystallite size and microstrain within the material, which can significantly influence its properties. youtube.com
Differential Scanning Calorimetry (DSC) for Phase Transformation Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com This technique is highly sensitive to thermal events such as phase transitions, melting, and crystallization. pressbooks.pub In the investigation of the Mn-Nd system, DSC is crucial for determining the temperatures at which phase transformations occur. concordia.ca For the Mn2Nd compound, DSC measurements have established that it forms peritectically at 850 °C. concordia.ca Furthermore, DSC data has been used to confirm the eutectoidal decomposition of Mn2Nd in the temperature range of 650–550 °C. concordia.ca The solubility of manganese in body-centered cubic neodymium (BCC-Nd) was also extrapolated from DSC data to be 5.0 at% Mn at 728 °C. concordia.ca
Electron Probe Microanalysis (EPMA) and Scanning Electron Microscopy (SEM) for Microstructure and Compositional Analysis
Electron Probe Microanalysis (EPMA) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the microstructure and elemental composition of materials at the micro-scale. scholars.direct SEM provides high-resolution images of the sample's surface, revealing details about grain size, morphology, and the spatial distribution of different phases. researchgate.net EPMA, on the other hand, is a quantitative analytical technique that uses a focused electron beam to determine the elemental composition of a very small area of the sample. plos.org
In the study of the Mn-Nd system, these techniques are used in conjunction to provide a comprehensive picture of the material's microstructure and composition. concordia.ca For instance, EPMA was used to confirm the eutectoidal decompositions of Mn2Nd and Mn23Nd6 by analyzing the composition of the phases present in samples annealed at different temperatures. concordia.ca The maximum solubility of Mn in double hexagonal close-packed neodymium (DHCP-Nd) was determined to be 2.3 at% Mn at the eutectic temperature of 685 °C using EPMA. concordia.ca SEM imaging complements these compositional analyses by providing visual evidence of the phase boundaries and microstructural features. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable information about the chemical bonding and vibrational modes within a material, offering insights into its structure and composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. rsc.org The resulting spectrum is a unique fingerprint of the functional groups present in the material. icm.edu.pl In the context of manganese-neodymium compounds, FTIR can be used to identify the presence of specific bonds, such as Mn-O or Nd-O, which can be indicative of the compound's structure and any surface oxidation. nih.govresearchgate.net For example, the FTIR spectrum of a manganese-containing compound might show a characteristic peak related to the Fe-O vibration in a spinel manganese-ferrite structure. nih.gov Similarly, peaks attributed to the stretching vibration of hydroxyl groups and the symmetric groups of -CH2 can also be identified. nih.gov
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. youtube.com The scattered light provides information about the vibrational, rotational, and other low-frequency modes in a system. youtube.com Raman spectroscopy is particularly sensitive to the crystal structure and symmetry of a material. aps.org In the study of manganese-neodymium compounds, Raman spectroscopy can be used to verify the incorporation of neodymium ions into the crystal lattice and to assess particle size. researchgate.net The technique can distinguish between different crystallographic phases and identify subtle structural changes that may not be apparent from other methods. rruff.info For instance, a strong single peak around 650 cm⁻¹ in the Raman spectrum can be consistent with the Mn-N bond. researchgate.net
Neutron Powder Diffraction for Magnetic Structure Determination
Neutron powder diffraction is an indispensable tool for determining the magnetic structure of crystalline materials. Unlike X-rays, neutrons possess a magnetic moment, allowing them to scatter from ordered magnetic moments within a material. This interaction provides direct information about the arrangement, orientation, and magnitude of the atomic magnetic moments.
In the study of manganese-based intermetallic compounds, neutron diffraction is crucial due to the often complex and non-collinear magnetic ordering of the manganese sublattice. The magnetic state of these compounds is highly sensitive to the Mn-Mn interatomic distance. aip.org For the broader class of RMn2X2 (where R is a rare earth element and X is Si or Ge) compounds, which are structurally related to Mn2Nd, neutron diffraction has revealed a variety of magnetic structures, including ferromagnetic, antiferromagnetic, and more complex canted or helical arrangements. aip.orgaip.org
For instance, in the related compound NdMn1.8Cu0.2Si2, neutron diffraction patterns collected at different temperatures reveal distinct magnetic phases. At 450 K, the pattern corresponds to a paramagnetic state. As the temperature is lowered to 100 K, the emergence of additional magnetic Bragg peaks indicates a transition to an antiferromagnetic structure. A further transition to a ferromagnetic state is observed at even lower temperatures (around 40 K). aip.org The refinement of these diffraction patterns allows for the determination of the magnetic moment on each atomic site and their orientation within the crystal lattice. aip.orgaip.orgarxiv.org
Table 1: Representative Magnetic Structure Data from Neutron Diffraction on a Related Compound (NdMn1.8Cu0.2Si2) This table presents data from a similar compound to illustrate the type of information obtained from neutron powder diffraction.
| Temperature (K) | Magnetic State | Mn Magnetic Moment (µB) | Nd Magnetic Moment (µB) |
| 450 | Paramagnetic | 0 | 0 |
| 100 | Antiferromagnetic (AFil) | ~1.98 | - |
| 40 | Ferromagnetic | - | - |
Data adapted from studies on NdMn1.8Cu0.2Si2. aip.orgarxiv.org
The refinement of neutron diffraction data is a complex process that involves fitting a calculated diffraction pattern based on a model of the crystal and magnetic structure to the experimental data. Programs like FULLPROF are commonly used for this purpose, allowing for the extraction of detailed structural and magnetic parameters. hbni.ac.in
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a fundamental technique for characterizing the magnetic response of a material to an applied magnetic field. These measurements provide information about the type of magnetic ordering (paramagnetic, ferromagnetic, antiferromagnetic, etc.) and the temperatures at which magnetic phase transitions occur.
For Manganese-Neodymium (2/1) and related compounds, the temperature dependence of magnetic susceptibility (χ vs. T) is particularly insightful. In the paramagnetic state, the susceptibility typically follows the Curie-Weiss law, from which the effective magnetic moment and the Weiss constant can be derived. The Weiss constant provides information about the nature and strength of the magnetic interactions.
In many Nd-Mn based intermetallic compounds, multiple magnetic transitions are observed as a function of temperature. For example, in NdMn2Ge2, magnetization measurements reveal a transition from a paramagnetic to an antiferromagnetic state around 425 K, followed by a transition to a ferromagnetic state at approximately 320 K. aip.org Further transitions can occur at lower temperatures due to the ordering of the neodymium magnetic sublattice. aip.org
A recent DFT study on NdMn2 predicted that its magnetic susceptibility is dependent on the polytypic phase. The C14 and C15 phases are predicted to be paramagnetic, while the C36 phase is predicted to exhibit antiferromagnetic ordering. researchgate.net This theoretical work highlights the sensitivity of the magnetic properties to the specific crystal structure.
Table 2: Magnetic Transition Temperatures of Related Nd-Mn Compounds from Magnetic Susceptibility Measurements This table showcases transition temperatures for similar compounds to exemplify the data obtained from magnetic susceptibility measurements.
| Compound | Paramagnetic to Antiferromagnetic Transition (TN) (K) | Antiferromagnetic to Ferromagnetic Transition (TC) (K) |
| NdMn2Ge2 | ~425 | ~320 |
| NdMn1.8Cu0.2Si2 | ~375 | ~44 |
| NdMn1.8Co0.2Si2 | >300 | ~45 |
Data sourced from various studies on related compounds. aip.orgaip.orgaip.org
The shape of the magnetic susceptibility curve provides clues about the nature of the magnetic ordering. A sharp peak in the zero-field-cooled (ZFC) susceptibility is often indicative of an antiferromagnetic transition. In ferromagnetic materials, the susceptibility diverges at the Curie temperature (TC). The field-cooled (FC) and ZFC curves can also provide information about magnetic frustration or spin-glass-like behavior if they diverge below a certain temperature.
Research on Materials Science Applications
Potential in High-Performance Luminescence Devices
The combination of manganese and neodymium in host materials is investigated for its potential to create phosphors with tailored light-emitting properties for applications in solid-state lighting and displays. The underlying principle often involves energy transfer, where one ion absorbs energy and transfers it to another, which then luminesces.
In various host materials, manganese (typically as Mn²⁺) is known to be an efficient activator for luminescence, producing broad emission bands whose color depends heavily on the crystal field of the host lattice. nih.gov Neodymium (as Nd³⁺) is a well-known rare-earth ion with sharp emission lines, particularly in the near-infrared (NIR) region. mdpi.com
Research into materials co-doped with both elements explores the energy transfer between them to modulate luminescence. For instance, studies on lanthanide molecular cluster aggregates (MCAs) show that their well-defined structures allow for precise compositional tuning and facilitate energy transfer processes analogous to those in nanoparticles. acs.org The goal is often to use one ion as a sensitizer (B1316253) to enhance the emission of the other. The efficiency of this energy transfer is crucial for the performance of the luminescent material and is a key area of study for developing high-performance smart materials. oaepublish.com In some systems, the presence of Mn²⁺ has been shown to shorten the luminescence lifetime of co-doped rare-earth ions like Dy³⁺ (which is chemically similar to Nd³⁺), indicating energy transfer from the rare-earth ion to the manganese ion.
Research in Permanent Magnet Materials
The fields of manganese-based magnets and neodymium-based magnets are largely distinct but share the common goal of creating high-performance permanent magnets. Neodymium magnets (specifically Nd₂Fe₁₄B) are the strongest type of permanent magnet commercially available, characterized by their very high remanence (Br), coercivity (Hc), and maximum energy product ((BH)max). wikipedia.org Conversely, a significant research effort is directed towards developing rare-earth-free permanent magnets to reduce reliance on critical elements like neodymium, with manganese-based alloys (e.g., Mn-Al, Mn-Bi) being promising candidates.
Research that combines manganese and neodymium explores the effects of doping on magnetic properties. For example, studies on mixed manganese-neodymium-copper (Mn-Nd-Cu) nanoferrites have shown that doping with Nd³⁺ ions can influence the material's magnetic characteristics. iaea.org In one such study, it was found that the inclusion of neodymium resulted in nanoferrites with low coercivity, indicating they behave as soft magnetic materials with a ferromagnetic nature. researchgate.net Another study prepared neodymium-doped manganese-zinc-ferrite nanoparticles, creating a composite with a magnetic core and a conductive polymer shell, though the magnetism was weakened by the non-magnetic coating. tandfonline.com
Table 1: Magnetic Properties of Selected Magnet Materials
This table presents typical magnetic properties for context, as direct data for a specific Mn₂Nd compound is not available.
| Material Class | Example Compound | Remanence (Br) | Coercivity (HcJ) | Max. Energy Product ((BH)max) | Curie Temp (Tᶜ) |
| Neodymium Magnets | Sintered Nd₂Fe₁₄B | 1.0–1.4 T | 876–2750 kA/m | 200–440 kJ/m³ | 310–400 °C |
| Manganese-based | Mn-Al (τ-phase) | ~0.6 T | ~0.3 T | ~56 kJ/m³ | ~380 °C |
| Mn-Nd-Cu Ferrite (B1171679) | Mn₀.₅Cu₀.₅Fe₂O₄ (undoped) | 26.5 emu/g | 215 Oe | - | - |
| Mn-Nd-Cu Ferrite | Mn₀.₅Cu₀.₅Nd₀.₁Fe₁.₉O₄ (doped) | 16.9 emu/g | 129 Oe | - | - |
Investigation for Energy Storage Devices (e.g., Supercapacitors)
In the field of energy storage, manganese oxides (like MnO₂, Mn₃O₄) are highly regarded as electrode materials for supercapacitors due to their high theoretical capacitance, low cost, and environmental friendliness. oaepublish.com A key research strategy to further enhance their performance involves creating nanocomposites with other metal oxides, including rare-earth oxides like neodymium oxide (Nd₂O₃).
Studies have demonstrated that nanocomposites of neodymium oxide and manganese oxide can exhibit superior electrochemical properties compared to the individual components, which is attributed to synergistic effects between the two materials. epa.gov In one study, a nanocomposite of Nd₂O₃ and Mn₃O₄ (with a 63:37 mass ratio) was synthesized hydrothermally. sci-hub.sesci-hub.se This composite electrode achieved an excellent specific capacitance of 205.29 F/g at a scan rate of 5 mV/s. epa.gov The material also showed a high coulombic efficiency of 99.64% at a current density of 5 A/g and maintained 67% of its capacitance over long-term cycling. epa.gov The enhanced performance is ascribed to the combined redox activity of both Nd₂O₃ and Mn₃O₄, which provides plentiful active sites for energy storage. researchgate.net
Other research has focused on doping manganese dioxide with neodymium ions, which successfully substituted manganese in the crystal lattice. researchgate.net This doping can alter the electronic properties and enhance performance in applications like catalysis, which shares mechanistic similarities with electrochemical energy storage.
Table 2: Electrochemical Performance of Mn-Nd Oxide Composite Electrodes
| Electrode Material | Synthesis Method | Specific Capacitance | Scan Rate / Current Density | Capacitance Retention |
|---|---|---|---|---|
| Nd₂O₃/Mn₃O₄-1 (63:37 ratio) | Hydrothermal | 205.29 F/g | 5 mV/s | 67% after long cycles |
Role in Multi-functional Nanomaterials Research
Multifunctional nanomaterials, which combine two or more distinct properties into a single entity, are a major focus of nanotechnology research for applications in areas like biomedical imaging and therapy (theranostics). nih.gov The combination of manganese and neodymium is particularly interesting for creating luminescent and magnetic nanoparticles. Manganese oxides and manganese ferrites (e.g., MnFe₂O₄) are well-known for their magnetic properties, making them suitable for applications like Magnetic Resonance Imaging (MRI) contrast agents and magnetic hyperthermia. nih.govmdpi.com Neodymium and other rare-earth elements are prized for their unique luminescent properties, including emission in the near-infrared (NIR) window, which allows for deep tissue imaging. mdpi.com
Research has focused on creating composite nanoparticles with a magnetic core and a luminescent shell. researchgate.netresearchgate.net For example, one approach involves synthesizing a superparamagnetic MnFe₂O₄ core, coating it with a silica (B1680970) layer, and then incorporating luminescent gold nanoclusters or rare-earth ions like Nd³⁺ into an outer shell. mdpi.com Such core-shell structures can act as multimodal probes, allowing for simultaneous MRI and optical imaging. nih.gov The synthesis of Mn-doped magnetic nanoflowers has also been explored for magnetic hyperthermia applications, where a neodymium magnet was used to separate the nanoparticles during the washing process. mdpi.com These efforts aim to develop advanced nanoplatforms where the magnetic properties of manganese-containing components can be used for imaging or therapy, while the optical properties of neodymium or other luminophores provide a secondary imaging or sensing modality. nih.govrsc.org
Influence on Mechanical Properties of Alloys
Both manganese and neodymium are important alloying elements used to enhance the mechanical properties of base metals like aluminum (Al) and magnesium (Mg).
Manganese is commonly added to aluminum alloys (3xxx series) to increase strength through solid solution strengthening and the formation of finely dispersed intermetallic particles. wikipedia.org In Al-Si casting alloys containing iron impurities, Mn is added to modify the morphology of harmful, needle-like iron-rich phases into a more compact form, which improves ductility and tensile strength. diva-portal.orgresearchgate.net In copper-based alloys like brass, the addition of Mn has been shown to significantly increase hardness, yield strength, and tensile strength. vedantu.com
Neodymium , as a rare-earth element, is particularly effective in magnesium alloys. qsrarematerials.com It improves strength, especially at elevated temperatures, and enhances creep resistance by forming thermally stable intermetallic phases (e.g., Mg₁₂Nd, Mg₃Nd) at the grain boundaries. mdpi.comresearchgate.net Adding neodymium to Mg-Al alloys has also been found to improve corrosion resistance. mdpi.com
When used in combination, these elements can provide a balanced set of properties. Research on Mg-based alloys containing both Mn and Zn shows that increasing Mn content can raise the hardness, though it may decrease compressive strength at higher concentrations. nih.gov In complex alloys for biomedical applications, combinations like Mg-Nd-Y-Zr (EW62) are explored for their favorable mechanical characteristics and biocompatibility. mdpi.com The addition of both manganese and other elements like copper to aluminum alloys has been shown to increase tensile properties and hardness. hu.edu.jo The principle is to combine the grain-refining and strengthening effects of manganese with the high-temperature stability imparted by neodymium to create high-performance alloys.
Table 3: Mechanical Properties of Selected Alloys
| Alloy System | Alloying Elements | Tensile Strength | Yield Strength | Elongation | Key Feature |
|---|---|---|---|---|---|
| Aluminum Alloy | Pure Al | ~90 MPa | - | - | Soft and ductile azom.com |
| Al-Mn Alloy | ~1% Mn | ~110 MPa (annealed) | ~40 MPa (annealed) | ~35% | Increased strength over pure Al wikipedia.org |
| Magnesium Alloy | Pure Mg | ~170 MPa | ~20 MPa | 15% | Lightweight |
| Mg-Al-Zn-Mn | AZ91D (9%Al, 1%Zn, 0.2%Mn) | 230 MPa | 160 MPa | 3% | Good castability cwmdiecast.com |
Future Research Directions for Manganese Neodymium 2/1 Compounds
Exploration of Novel Synthesis Pathways
The synthesis method is a critical determinant of a material's structural and physical properties. For Mn₂Nd, future research will likely focus on moving beyond traditional metallurgical techniques to explore more sophisticated and controlled synthesis pathways.
Promising areas of investigation include:
Molten Salt Synthesis: This method, which utilizes a molten salt as a solvent or reaction medium, could facilitate the growth of high-quality single crystals of Mn₂Nd at lower temperatures than conventional methods. youtube.com This approach can offer better control over stoichiometry and crystal structure. youtube.com
Hydrothermal and Solvothermal Methods: These techniques, involving reactions in aqueous or organic solvents at elevated temperatures and pressures, have been successfully used to create nanostructured manganese oxides. nih.govresearchgate.net Applying these methods to the Mn-Nd system could yield Mn₂Nd nanoparticles or other unique morphologies with enhanced properties.
Co-precipitation: As a relatively simple and low-cost method, co-precipitation has been employed to synthesize manganese ferrite (B1171679) nanoparticles. mdpi.com Investigating its applicability to Mn₂Nd could provide an economical route for producing powders suitable for various applications. mdpi.com
Non-equilibrium Processing: Techniques such as melt spinning, mechanical alloying, and severe plastic deformation can produce metastable phases and refined microstructures. Exploring these methods for the Mn-Nd system could lead to the discovery of novel phases or enhanced magnetic properties in Mn₂Nd.
A comparative table of potential synthesis methods is presented below.
| Synthesis Method | Potential Advantages for Mn₂Nd | Key Research Focus |
| Molten Salt Synthesis | High crystallinity, lower synthesis temperatures, control over stoichiometry. youtube.com | Identifying suitable salt fluxes, optimizing growth parameters (temperature, time), and characterizing crystal quality. |
| Hydrothermal/Solvothermal | Formation of nanostructures, unique morphologies, potential for high surface area materials. nih.govresearchgate.net | Controlling particle size and shape, understanding the reaction mechanisms in different solvents, and exploring the properties of the resulting nanostructures. |
| Co-precipitation | Simplicity, low cost, scalability. mdpi.com | Optimizing pH, temperature, and precursor concentrations to achieve the desired phase and particle characteristics. mdpi.com |
| Non-equilibrium Processing | Access to metastable phases, grain size refinement, potential for enhanced magnetic properties. | Investigating phase transformations under rapid solidification or severe strain, and correlating microstructure with functional properties. |
Advanced Computational Modeling and Simulation
Computational modeling and simulation are indispensable tools for accelerating materials discovery and understanding complex phenomena at the atomic level. mdpi.comtechscience.com For Mn₂Nd, these techniques can provide predictive insights that guide experimental efforts.
Future computational research should focus on:
First-Principles Calculations: Employing density functional theory (DFT) to accurately predict the electronic structure, magnetic ordering, and phase stability of Mn₂Nd. These calculations can elucidate the nature of the magnetic exchange interactions between manganese and neodymium atoms.
Atomistic Spin Dynamics: These simulations can model the magnetic properties of Mn₂Nd at a finite temperature, predicting its Curie temperature, magnetization dynamics, and the effect of defects or impurities on its magnetic behavior. whiterose.ac.uk
Machine Learning and AI: By integrating machine learning algorithms with computational and experimental data, researchers can accelerate the design of Mn₂Nd-based materials with specific target properties. frontiersin.org This approach can be used to screen for optimal compositions and processing parameters. mdpi.comfrontiersin.org
Micromagnetic Simulations: For applications in permanent magnets, micromagnetic modeling can simulate the behavior of Mn₂Nd on a larger scale, predicting hysteresis loops and the influence of microstructure on magnetic performance. frontiersin.org
In-situ Characterization under Extreme Conditions
To fully understand the potential and limitations of Mn₂Nd for various applications, it is crucial to study its behavior under operational and extreme conditions. In-situ characterization techniques allow for real-time observation of structural and property changes.
Key areas for future in-situ studies include:
High-Pressure Studies: Using diamond anvil cells combined with X-ray diffraction or spectroscopy to investigate pressure-induced phase transitions and changes in the magnetic and electronic structure of Mn₂Nd.
High-Temperature Analysis: Employing techniques like high-temperature X-ray or neutron diffraction to study the thermal stability, phase transformations, and magnetic ordering of Mn₂Nd up to and beyond its Curie temperature.
In-situ Magnetic Field Measurements: Utilizing techniques such as magnetic force microscopy or neutron scattering under applied magnetic fields to directly observe domain wall motion and magnetization reversal processes.
Corrosive Environments: For applications where environmental stability is a concern, in-situ electrochemical and microscopic techniques can provide insights into the corrosion and oxidation mechanisms of Mn₂Nd.
Design of Tailored Manganese-Neodymium (2/1)-Based Materials
Future research will likely move beyond the binary Mn₂Nd compound to design and synthesize tailored materials with enhanced or novel functionalities.
This can be achieved through several strategies:
Doping and Alloying: Systematically substituting manganese or neodymium with other elements can be used to tune the intrinsic magnetic properties, such as magnetocrystalline anisotropy and saturation magnetization, as well as to improve thermal stability. For instance, doping manganese oxides with neodymium has been shown to increase the number of oxygen vacancies and enhance electrochemical active sites. nih.gov
Composite Materials: Creating composites by embedding Mn₂Nd particles in a polymer or metal matrix could lead to materials with a unique combination of magnetic, mechanical, and electrical properties. For example, hybrid composites of manganese dioxide have been used to enhance the fire safety of epoxy resins. nih.gov
Nanostructuring: The magnetic properties of materials can be significantly different at the nanoscale. Synthesizing Mn₂Nd in the form of nanoparticles, nanowires, or thin films could unlock new functionalities and applications.
Additive Manufacturing: The use of techniques like 3D printing could enable the fabrication of complex-shaped permanent magnets or other devices from Mn₂Nd-based powders. dtu.dk
Interdisciplinary Research with Related Material Systems
The advancement of Mn₂Nd research can be significantly accelerated through interdisciplinary collaboration and by drawing parallels with related material systems.
Future interdisciplinary research should explore:
Q & A
Q. What protocols ensure reproducibility in Mn-Nd (2/1) synthesis across laboratories?
- Methodological Answer : Adopt standardized reporting templates (e.g., MIAMI guidelines for materials synthesis). Document furnace ramp rates, gas flow rates, and precursor batch numbers. Use round-robin tests with shared samples to calibrate instrumentation. Archive samples in inert matrices for third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
